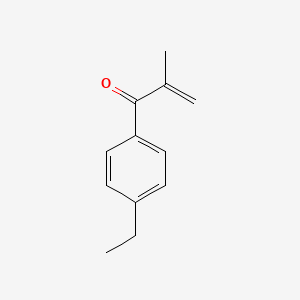

1-(4-Ethylphenyl)-2-methylprop-2-en-1-one

Description

Contextualization within Chalcone (B49325) Analogues and Structural Homologs

Chalcones are a well-known subclass of flavonoids characterized by a 1,3-diaryl-2-propen-1-one backbone. wikipedia.org While 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one does not strictly fit the diaryl definition, it is considered a structural analogue or homolog of chalcones. researchgate.net The core α,β-unsaturated ketone moiety is the key reactive feature it shares with chalcones. jchemrev.com The presence of a methyl group on the α-carbon (the carbon adjacent to the carbonyl group) categorizes it as an α-methyl chalcone analogue. researchgate.net This α-substitution has a significant impact on the molecule's conformation and its reactivity as a Michael acceptor. researchgate.net

The synthesis of chalcones and their analogues is often achieved through the Claisen-Schmidt condensation, an alkali-catalyzed reaction between a substituted acetophenone (B1666503) and an aromatic aldehyde. wikipedia.orgchemicalbook.com In the case of this compound, a plausible synthetic route involves the condensation of 1-(4-ethylphenyl)ethanone with formaldehyde (B43269) in the presence of a base. adichemistry.com Another approach is the Mannich reaction, where 1-(4-ethylphenyl)ethanone could react with formaldehyde and a secondary amine to form a Mannich base, which can then be eliminated to yield the target α,β-unsaturated ketone. adichemistry.comthermofisher.com

Significance in Organic Synthesis and Chemical Research

The significance of this compound in organic synthesis and chemical research stems from the versatile reactivity of its α,β-unsaturated ketone system. This functional group can undergo a variety of transformations, making the compound a useful building block for the synthesis of more complex molecules.

The electrophilic nature of the β-carbon in the enone system makes it susceptible to nucleophilic attack through a process known as Michael addition or conjugate addition. wikipedia.org A wide range of nucleophiles, including carbanions, amines, and thiols, can be added at this position, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. jchemrev.comwikipedia.org This reactivity is fundamental to the construction of various molecular skeletons.

The carbonyl group itself can also participate in reactions, such as reductions and additions. Furthermore, the double bond can be subjected to reactions like epoxidation or dihydroxylation. The presence of the α-methyl group can influence the stereochemical outcome of these reactions and also affects the reactivity of the enone system. researchgate.net Research on α-methyl chalcones has shown that this substitution can impact their photostability and reactivity with species like singlet oxygen. nih.gov

While specific research on the applications of this compound is not extensively documented in publicly available literature, its structural motifs are found in molecules of interest in medicinal chemistry and material science. The chalcone framework, in general, is associated with a wide range of biological activities. nih.gov

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 70639-76-8 | nih.govachemblock.com |

| Molecular Formula | C₁₂H₁₄O | nih.govachemblock.com |

| Molecular Weight | 174.24 g/mol | nih.govachemblock.com |

| SMILES | CCC1=CC=C(C=C1)C(=O)C(=C)C | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-ethylphenyl)-2-methylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-4-10-5-7-11(8-6-10)12(13)9(2)3/h5-8H,2,4H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJQQKCHWOSTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616660 | |

| Record name | 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70639-76-8 | |

| Record name | 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Derivatization of 1 4 Ethylphenyl 2 Methylprop 2 En 1 One

Reactivity of the α,β-Unsaturated Ketone Moiety

The defining feature of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one is the α,β-unsaturated ketone, or enone, functional group. This conjugated system results in two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C-1) and the β-carbon (C-3) of the double bond. The reactivity at these sites allows for two main addition pathways.

Conjugate Addition (Michael Addition): This is a characteristic reaction for α,β-unsaturated carbonyl compounds. Soft nucleophiles, such as thiols, amines, and enolates, preferentially attack the electrophilic β-carbon. This 1,4-addition results in the formation of a new carbon-nucleophile bond at the β-position and an enolate intermediate, which is subsequently protonated to yield the saturated ketone. Enones are known to react with cellular thiols, a key mechanism for the biological activity of some compounds in this class. nih.gov

Direct Carbonyl Addition (1,2-Addition): Hard nucleophiles, such as organolithium reagents or Grignard reagents under certain conditions, can attack the carbonyl carbon directly. This 1,2-addition leads to the formation of an allylic alcohol after workup. The competition between 1,2- and 1,4-addition is influenced by factors including the nature of the nucleophile, reaction temperature, and steric hindrance.

Cycloaddition Reactions: The electron-deficient double bond of the enone system can participate in cycloaddition reactions. For example, reactions with sulfur ylides like the Corey-Chaykovsky reagent can lead to the formation of cyclopropyl (B3062369) ketones or, in some cases, undergo annulation to form five-membered heterocycles like dihydrofurans. msu.ru

Table 1: Modes of Reactivity of the α,β-Unsaturated Ketone Moiety

| Reaction Type | Attacking Species (Example) | Site of Attack | Resulting Product Type |

| Conjugate Addition | Thiols, Amines | β-Carbon | Saturated Ketone |

| Direct Addition | Organolithium Reagents | Carbonyl Carbon | Allylic Alcohol |

| Cycloaddition | Sulfur Ylides | C=C Double Bond | Cyclopropyl Ketone / Dihydrofuran |

Functional Group Transformations and Modifications

The distinct functional groups within this compound—the ketone, the alkene, and the ethylphenyl group—can be selectively modified to produce a range of derivatives.

Reduction: The double bond and the carbonyl group can be reduced either selectively or concurrently.

Selective C=C Reduction: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can selectively reduce the carbon-carbon double bond to yield the corresponding saturated ketone, 1-(4-ethylphenyl)-2-methylpropan-1-one. nih.gov

Selective C=O Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the ketone to an allylic alcohol, preserving the double bond.

Complete Reduction: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both the ketone and the alkene.

Halogenation: The alkene can undergo electrophilic addition with halogens (e.g., Br₂) to form a dihalo-saturated ketone. Alternatively, after saturation of the double bond, the α-carbon can be halogenated under appropriate conditions to yield compounds like 2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one. fda.gov

Oxidation: The alkene moiety is susceptible to oxidative cleavage using strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄), which would break the C=C bond to form smaller carbonyl-containing fragments.

Table 2: Examples of Functional Group Transformations

| Transformation | Reagent Example | Functional Group Targeted | Product Class |

| Alkene Reduction | H₂, Pd/C | C=C Double Bond | Saturated Ketone nih.gov |

| Ketone Reduction | NaBH₄ | C=O Carbonyl | Allylic Alcohol |

| α-Halogenation (of saturated analog) | N-Bromosuccinimide (NBS) | α-Carbon | α-Haloketone fda.gov |

| Oxidative Cleavage | O₃, then Zn/H₂O | C=C Double Bond | Ketone and Aldehyde |

Role as a Synthetic Intermediate

The reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecular architectures, including various heterocyclic systems and pharmaceutical building blocks.

The 1,3-dielectrophilic nature of the enone system is ideal for condensation reactions with dinucleophilic species to construct five- and six-membered rings.

Pyrazole (B372694) Synthesis: A prominent application of α,β-unsaturated ketones is in the Paal-Knorr synthesis of pyrazoles. nih.gov The reaction involves the condensation of the enone with a hydrazine (B178648) derivative (e.g., hydrazine hydrate (B1144303) or phenylhydrazine). nih.govresearchgate.net The initial step is a Michael addition of the hydrazine to the β-carbon, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon. Subsequent dehydration of the resulting pyrazoline intermediate yields the aromatic pyrazole ring. nih.gov This method is a robust and widely used strategy for creating substituted pyrazoles, which are significant scaffolds in medicinal chemistry. nih.govresearchgate.net

Pyrimidine (B1678525) Synthesis: While requiring additional functionalization, the carbon skeleton of the title compound is suitable for building pyrimidine rings. For example, reaction with reagents like urea (B33335) or thiourea (B124793) via a cyclocondensation reaction is a common strategy for forming the pyrimidine core from 1,3-dicarbonyl compounds or their synthetic equivalents, which can be derived from α,β-unsaturated ketones. nih.gov

The structural framework of this compound is present in or related to intermediates for more complex, biologically active molecules.

Pharmaceutical Impurity and Intermediate: The compound is identified as "Eperisone Impurity N1". nih.govtlcstandards.com Eperisone is a muscle relaxant, and the presence of the title compound as a known impurity indicates its formation during or as a byproduct of the synthesis of this pharmaceutical agent, highlighting its relevance in industrial production.

Precursor to Alectinib Intermediate: The core structure is closely related to key intermediates used in the synthesis of complex drugs. For instance, the saturated and oxidized analog, 2-(4-Ethylphenyl)-2-methylpropanoic acid, is a key intermediate in the synthesis of Alectinib, a tyrosine kinase inhibitor used in cancer therapy. google.com While patents may describe other routes to this intermediate, the structural similarity underscores the value of the 1-(4-ethylphenyl)-2-methylpropane skeleton as a foundational building block for advanced pharmaceutical targets. google.com

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of an organic molecule. For 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one, both ¹H and ¹³C NMR provide detailed information about the electronic environment of each proton and carbon atom, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the ethylphenyl group, the vinylic protons of the propenone moiety, and the aliphatic protons of the ethyl and methyl substituents. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the carbonyl group and the aromatic ring current.

Interactive Data Table: ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (ortho to C=O) | ~7.85 | Doublet | ~8.4 |

| Aromatic-H (meta to C=O) | ~7.28 | Doublet | ~8.4 |

| Vinylic-H (trans to C=O) | ~5.75 | Singlet | - |

| Vinylic-H (cis to C=O) | ~5.50 | Singlet | - |

| Ethyl-CH₂ | ~2.70 | Quartet | ~7.6 |

| Methyl-C=C | ~2.05 | Singlet | - |

| Ethyl-CH₃ | ~1.25 | Triplet | ~7.6 |

Note: The presented data is a representative example based on established spectroscopic principles and data from analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon is typically observed at a downfield chemical shift due to its deshielded nature. The aromatic and vinylic carbons also show characteristic signals.

Interactive Data Table: ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Ketone) | ~198.0 |

| C (quaternary, aromatic, attached to C=O) | ~135.0 |

| C (quaternary, aromatic, attached to ethyl) | ~150.0 |

| CH (aromatic, ortho to C=O) | ~128.5 |

| CH (aromatic, meta to C=O) | ~128.0 |

| C (quaternary, vinylic, attached to methyl) | ~145.0 |

| CH₂ (vinylic) | ~125.0 |

| CH₂ (ethyl) | ~29.0 |

| CH₃ (methyl on double bond) | ~18.0 |

| CH₃ (ethyl) | ~15.0 |

Note: The presented data is a representative example based on established spectroscopic principles and data from analogous compounds.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the molecule. For this compound, the exact mass can be calculated and compared to the experimentally determined value. The molecular formula of the compound is C₁₂H₁₄O. cato-chem.com

Interactive Data Table: HR-MS Data

| Parameter | Value |

| Molecular Formula | C₁₂H₁₄O |

| Calculated Exact Mass | 174.104465 Da |

| Observed m/z [M+H]⁺ | Consistent with calculated mass |

Infrared (IR) Spectroscopy for Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound will prominently feature a strong absorption band for the carbonyl (C=O) group of the ketone, as well as bands for the C=C double bonds of the aromatic ring and the propenone system, and C-H stretching vibrations.

Interactive Data Table: IR Absorption Bands

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (α,β-unsaturated ketone) | ~1665 | Strong |

| C=C Stretch (alkene) | ~1610 | Medium |

| C=C Stretch (aromatic) | ~1600, 1510 | Medium-Weak |

| C-H Stretch (aromatic) | ~3050 | Weak |

| C-H Stretch (aliphatic) | ~2970, 2880 | Medium |

Note: The presented data is a representative example based on established spectroscopic principles and data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound (the phenyl ring conjugated with the propenone system), give rise to characteristic absorption bands in the UV-Vis region. The primary absorptions are due to π → π* and n → π* transitions.

Interactive Data Table: UV-Vis Absorption Maxima

| Electronic Transition | λmax (nm) | Solvent |

| π → π | ~280 | Ethanol (B145695) |

| n → π | ~320 | Ethanol |

Note: The presented data is a representative example based on established spectroscopic principles and data from analogous compounds.

X-ray Crystallography for Solid-State Molecular Conformation

As of the latest available research, specific X-ray crystallographic data for the compound this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. While crystallographic studies have been conducted on structurally similar compounds, direct experimental determination of the solid-state molecular conformation, including precise bond lengths, bond angles, and crystal packing information for this compound, is not available.

The elucidation of the three-dimensional atomic arrangement through single-crystal X-ray diffraction would provide invaluable insights into the molecule's planarity, the orientation of the ethylphenyl group relative to the propenone moiety, and the intermolecular interactions that govern its crystal lattice. Such a study would yield precise data to populate the following standard crystallographic tables.

Table 1: Crystal Data and Structure Refinement for this compound (Data not available)

| Parameter | Value |

|---|---|

| Empirical formula | C₁₂H₁₄O |

| Formula weight | 174.24 g/mol |

| Temperature | Not available |

| Wavelength | Not available |

| Crystal system | Not available |

| Space group | Not available |

| Unit cell dimensions | a = ? Å, α = ? °b = ? Å, β = ? °c = ? Å, γ = ? ° |

| Volume | Not available |

| Z | Not available |

| Density (calculated) | Not available |

| Absorption coefficient | Not available |

| F(000) | Not available |

| Crystal size | Not available |

| Theta range for data collection | Not available |

| Index ranges | Not available |

| Reflections collected | Not available |

| Independent reflections | Not available |

| Completeness to theta | Not available |

| Absorption correction | Not available |

| Refinement method | Not available |

| Data / restraints / parameters | Not available |

| Goodness-of-fit on F² | Not available |

| Final R indices [I>2sigma(I)] | Not available |

| R indices (all data) | Not available |

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters for this compound (Data not available)

| Atom | x | y | z | U(eq) [Ų] |

|---|

Table 3: Selected Bond Lengths [Å] and Angles [°] for this compound (Data not available)

| Bond/Angle | Length (Å) / Angle (°) |

|---|

In the absence of experimental data, computational modeling techniques, such as Density Functional Theory (DFT), could provide theoretical predictions of the molecular geometry and conformational preferences of this compound in the gaseous phase. However, these theoretical models would require validation against experimental solid-state data for a complete and accurate understanding of its conformational properties.

Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is necessary to provide the definitive structural details outlined in the tables above.

Computational and Theoretical Investigations of 1 4 Ethylphenyl 2 Methylprop 2 En 1 One

Molecular Geometry Optimization and Electronic Structure Calculations

The foundation of understanding a molecule's properties lies in determining its most stable three-dimensional shape (molecular geometry) and the arrangement of its electrons (electronic structure).

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is particularly effective for chalcone-like molecules, providing a balance between accuracy and computational cost. mdpi.com DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict various electronic properties. niscpr.res.in

For chalcone (B49325) derivatives, DFT is used to calculate parameters like bond lengths, bond angles, and dihedral angles to establish the most stable conformation. mdpi.comniscpr.res.in Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. niscpr.res.in Molecular Electrostatic Potential (MEP) maps, generated through DFT, visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. mdpi.comresearchgate.net

Table 1: Illustrative Geometric Parameters from DFT Calculations for a Related Chalcone

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C=O | 1.23 |

| Bond Length | C=C (enone) | 1.34 |

| Bond Length | C-C (phenyl-carbonyl) | 1.49 |

| Bond Angle | C-C(=O)-C | 120.5 |

| Dihedral Angle | Phenyl-C=C-C=O | ~180 (planar) |

Note: Data is for an analogous compound and serves for illustrative purposes.

Semi-empirical quantum chemical methods are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify calculations. wikipedia.orgscispace.com This makes them significantly faster than ab initio methods, allowing for the study of very large molecules. wikipedia.org Well-known methods in this category include AM1, PM3, and MNDO. ucsb.edu

These methods are particularly useful for initial, rapid screening of molecular properties and for modeling large systems where DFT would be computationally prohibitive. ucsb.eduresearchgate.net They can provide good estimates for heats of formation, dipole moments, and molecular geometries. wikipedia.org The accuracy of semi-empirical methods, however, can be inconsistent if the molecule under study differs significantly from the compounds used for parameterization. ucsb.edu For instance, while PM3 often handles hydrogen bonds reasonably well, it can introduce other non-physical interactions. ucsb.edu Newer methods aim to improve on these by including better treatments for non-covalent interactions. scispace.com

Spectroscopic Data Prediction and Validation

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results for validation. DFT calculations can predict vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible). researchgate.netresearchgate.net

For example, theoretical vibrational analysis of a related chalcone, (E)-1-(4-ethylphenyl)-3-(4-(heptyloxy) phenyl)prop-2-en-1-one, has been performed using DFT, and the predicted frequencies were found to be in good agreement with experimental FT-IR spectra. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, providing insights into the n→π* and π→π* transitions responsible for the UV-Visible absorption bands. niscpr.res.in This comparison between theoretical and experimental spectra helps confirm the molecular structure and provides a deeper understanding of its spectroscopic properties. researchgate.net

Analysis of Conformational Dynamics and Stereochemistry

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

For example, in the related compound (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one, the dihedral angle between the two phenyl rings is 23.49 (15)°. nih.gov The planarity is indicated by torsion angles within the enone bridge approaching 180°. nih.gov Analysis of the potential energy surface as a function of key dihedral angles can reveal the most stable conformers and the energy barriers between them.

Table 2: Example Torsion Angles for a Related Chalcone Structure

| Torsion Angle | Atoms Involved | Value (°) |

|---|---|---|

| Dihedral Angle | (Ring 1 Plane) - (Ring 2 Plane) | 23.49 |

| Torsion Angle | C4—C3—C2—C1 | -176.3 |

| Torsion Angle | C3—C2—C1—C11 | -168.2 |

Note: Data from a similar compound, (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one, for illustrative purposes. nih.gov

Intermolecular Interactions and Supramolecular Assembly

In the solid state, molecules of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one will interact with each other to form a crystal lattice. Understanding these intermolecular forces is key to predicting crystal packing, polymorphism, and material properties.

Hydrogen Bonding Networks

There is no available research data in the reviewed scientific literature that specifically details the hydrogen bonding networks of this compound. The molecule possesses one hydrogen bond acceptor in its carbonyl group, but no hydrogen bond donors. nih.gov While this suggests the potential to accept hydrogen bonds from donor molecules, comprehensive studies on its behavior in forming such networks have not been published.

π-Stacking and Other Non-Covalent Interactions

A detailed analysis of π-stacking and other non-covalent interactions, such as van der Waals forces or dipole-dipole interactions, for this compound has not been the subject of any specific published research. Studies on structurally similar molecules, such as other chalcone derivatives, have employed techniques like Hirshfeld surface analysis to investigate these types of interactions. researchgate.netnih.gov However, such analyses have not been extended to this compound in the available literature.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.ua This method is widely used in drug discovery to understand how a ligand might interact with a biological target. nih.gov

A review of the scientific literature indicates that no molecular docking studies have been published specifically for this compound. While docking studies have been performed on a variety of similar chalcone and propenone compounds to explore their potential biological activities, this specific molecule has not been the subject of such investigations in the public domain. biosynth.commdpi.comniscpr.res.in Therefore, there is no data available on its binding affinities, interaction modes, or potential biological targets derived from molecular docking simulations.

Biological Activities and Mechanistic Studies

Anti-proliferative and Anticancer Activities

Chalcones, the parent chemical class of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one, are known to possess a wide range of pharmacological activities, including anti-proliferative and anticancer effects. These activities are often attributed to their unique α,β-unsaturated ketone moiety, which can interact with various biological targets.

Evaluation in Human Cervical Cancer Cell Lines (HeLa, SiHa)

Studies on structurally related chalcone (B49325) derivatives have provided insights into their potential efficacy against cervical cancer cells. For instance, the compound ((E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one) demonstrated moderate cytotoxic activity against the HeLa human cervical cancer cell line. ugm.ac.id In this particular study, the half-maximal inhibitory concentration (IC50) was determined to be 22.75 ± 19.13 μg/mL. ugm.ac.id

While specific studies on this compound against HeLa and SiHa cell lines are not extensively documented in publicly available literature, the activity of its analogues suggests a potential area for future investigation. The structural similarities imply that it may also exhibit cytotoxic effects against these cell lines.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents exert their effects. Chalcone derivatives have been shown to induce apoptosis in various cancer cell lines. The process often involves the activation of intrinsic or extrinsic pathways, leading to the activation of caspases and subsequent cell death. While the specific apoptotic mechanisms induced by this compound have not been elucidated, research on related compounds suggests that this is a likely mode of action.

Investigation of Specific Molecular Targets

The anticancer activity of chalcones is often linked to their ability to interact with specific molecular targets within cancer cells.

The proteasome is a critical cellular complex responsible for protein degradation. Its inhibition can lead to the accumulation of misfolded proteins and induce apoptosis in cancer cells, making it an attractive target for cancer therapy. Some chalcone derivatives have been investigated as proteasome inhibitors. However, there is currently no direct evidence to suggest that this compound functions as a proteasome inhibitor.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govmedchemexpress.com P-glycoprotein (P-gp) is a transmembrane protein that can pump chemotherapy drugs out of cancer cells, leading to multidrug resistance. The modulation of these targets is a significant strategy in cancer treatment. While some chalcones have been explored for their potential to inhibit these targets, specific data on the interaction of this compound with VEGFR-2 and P-gp is not available in the current scientific literature.

Antimicrobial Properties

The chalcone scaffold is also associated with antimicrobial activity against a range of pathogens. Studies on various substituted chalcones have demonstrated their potential as antibacterial and antifungal agents. researchgate.netresearchgate.netnih.govnih.gov The antimicrobial efficacy is often influenced by the nature and position of substituents on the aromatic rings. However, specific studies detailing the antimicrobial spectrum and potency of this compound are limited.

Efficacy against Gram-Positive and Gram-Negative Bacteria

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

The emergence of antibiotic-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) has spurred the search for new antimicrobial agents. Chalcone derivatives have shown promise in this area. A commercially available source mentions that 1-(4-Ethylphenyl)-2-methyl-2-propen-1-one has demonstrated effectiveness against MRSA. biosynth.com However, peer-reviewed scientific literature with detailed experimental data on this specific activity is scarce. The potential mechanism for anti-MRSA activity in chalcones could involve the inhibition of bacterial growth or the disruption of biofilm formation, which are crucial for MRSA's virulence.

Antifungal Activities

The antifungal potential of chalcones is well-documented, with various derivatives exhibiting efficacy against a range of fungal pathogens. Studies have shown that chalcones can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The mode of action is believed to involve the disruption of the fungal cell membrane or the inhibition of key enzymes necessary for fungal survival. Although no specific antifungal data for this compound is currently available, its structural similarity to other antifungal chalcones suggests it may possess similar properties.

Anti-inflammatory Effects

Chalcones are recognized for their significant anti-inflammatory properties. researchgate.netnih.gov These effects are often mediated through the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netnih.gov For example, certain 1,3-diphenylprop-2-en-1-one derivatives have been identified as selective COX-2 inhibitors. nih.gov The anti-inflammatory action of these compounds can also involve the modulation of signaling pathways such as the NF-κB pathway, which plays a central role in the inflammatory response. nih.gov While direct research on the anti-inflammatory effects of this compound is not available, its chalcone backbone suggests a potential to exhibit similar mechanisms of action.

Other Reported Biological Effects

Neuroprotective Potential

Emerging research has highlighted the neuroprotective effects of certain chalcone derivatives. These compounds have shown potential in protecting neuronal cells from damage induced by oxidative stress and neurotoxins. For instance, a salidroside (B192308) analog, which shares some structural similarities with chalcones, has been shown to protect against neurotoxicity. nih.gov The mechanisms underlying these neuroprotective effects may involve the inhibition of apoptosis and the reduction of intracellular reactive oxygen species. nih.gov While there is no direct evidence for the neuroprotective potential of this compound, this remains a plausible area for future investigation based on the activities of related compounds.

Data Tables

Table 1: Antibacterial Activity of Representative Chalcone Derivatives

| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| (E)-1-(4-methanesulfonylphenyl)-3-(4-methylphenyl)prop-2-en-1-one | Staphylococcus aureus | Not specified | nih.gov |

| (E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-one | Staphylococcus aureus | Not specified | nih.gov |

Table 2: Anti-inflammatory Activity of Representative Chalcone Derivatives

| Compound/Derivative | Target | IC50 (μM) | Reference |

|---|---|---|---|

| (E)-1-(4-methanesulfonamidophenyl)-3-(4-methylphenyl)prop-2-en-1-one | COX-2 | 1.0 | researchgate.netnih.gov |

Anti-leishmanial and Anti-malarial Activities

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are a significant class of compounds with promising activity against various parasitic diseases, including leishmaniasis and malaria. nih.govnih.gov

Anti-leishmanial Activity:

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. nih.gov The search for new, effective, and less toxic treatments is a global health priority. Chalcones have emerged as a promising scaffold for the development of novel anti-leishmanial drugs. nih.gov

Studies on various chalcone derivatives have demonstrated their potential to inhibit the growth of Leishmania parasites. For instance, a study on a series of thirty-six chalcone derivatives against Leishmania infantum identified several compounds with significant inhibitory activity. nih.gov The anti-leishmanial mechanism of some chalcones is believed to involve the inhibition of essential parasitic enzymes, such as arginase, which is crucial for the biosynthesis of polyamines necessary for parasite proliferation. nih.gov

While no specific anti-leishmanial data for this compound has been reported, research on related structures provides valuable insights. For example, the presence of certain substituents on the aromatic rings of the chalcone structure is known to influence anti-leishmanial potency. nih.gov

Anti-malarial Activity:

Malaria, caused by Plasmodium parasites, remains a major global health challenge, exacerbated by the emergence of drug-resistant strains. nih.gov Chalcones have been identified as a potential source of new anti-malarial agents. farmaciajournal.com Their proposed mechanisms of action include the inhibition of parasitic enzymes like cysteine proteases, which are involved in the degradation of hemoglobin by the parasite. nih.gov

Research has shown that synthetic chalcone derivatives can exhibit significant anti-malarial activity. For example, a study of various amino chalcone derivatives against Plasmodium falciparum revealed that several compounds were active, with their efficacy influenced by the nature of the substituents on the aromatic rings. ekb.eg Another study highlighted that some chalcone derivatives could inhibit hemozoin formation, a crucial detoxification process for the malaria parasite. farmaciajournal.com

Although specific anti-malarial data for this compound is not available, the general anti-malarial potential of the chalcone scaffold is well-established.

Table 1: Anti-leishmanial and Anti-malarial Activities of Selected Chalcone Derivatives (Analogues)

| Compound/Derivative | Target Organism | Activity (IC₅₀) | Reference |

| (E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl)-prop-2-en-1-one | Leishmania amazonensis | 12.5 µg/mL | nih.gov |

| Licochalcone A | Plasmodium falciparum | 1.43 µg/mL | nih.gov |

| Chalcone Derivative 7 | P. falciparum (Chloroquine-sensitive) | 0.11 µg/mL | nih.gov |

| Amino Chalcone (AC2) | P. falciparum (Fresh clinical isolates) | 6.25 µg/mL | researchgate.net |

| Amino Chalcone (AC4) | P. falciparum (Fresh clinical isolates) | 6.25 µg/mL | researchgate.net |

Note: The data presented is for structurally related chalcone compounds, as specific data for this compound is not available.

Anti-mitotic Properties

The ability to interfere with cell division, or mitosis, is a key mechanism for many anti-cancer agents. Chalcones have been identified as a class of compounds with potent anti-mitotic properties. mdpi.com Their mechanism of action often involves the inhibition of tubulin polymerization, a critical process in the formation of the mitotic spindle. researchgate.net

A study evaluating a series of chalcones as anti-mitotic agents found that specific substitution patterns on the chalcone scaffold were crucial for activity. mdpi.com For example, one derivative, (E)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2-methyl-2-propen-1-one, was found to be a highly effective anti-mitotic agent. mdpi.com The presence of a methyl group at the α-position of the propenone chain, as is the case in this compound, has been shown in some chalcone series to enhance cytotoxic and anti-mitotic activity. researchgate.net

The anti-mitotic activity of chalcones is linked to their ability to disrupt the microtubule network, leading to cell cycle arrest and apoptosis (programmed cell death). researchgate.net

Table 2: Anti-mitotic Activity of a Selected Chalcone Derivative (Analogue)

| Compound/Derivative | Cell Line | Activity (Concentration) | Effect | Reference |

| (E)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2-methyl-2-propen-1-one | HeLa | 4 nM | Effective antimitotic agent | mdpi.com |

Note: The data presented is for a structurally related chalcone compound, as specific data for this compound is not available.

Structure-Activity Relationship (SAR) Studies

The biological activity of chalcones is highly dependent on the nature and position of substituents on their two aromatic rings (Ring A and Ring B) and the α,β-unsaturated carbonyl system.

For Anti-leishmanial and Anti-malarial Activities:

Substituents on Aromatic Rings: The presence and position of electron-donating or electron-withdrawing groups on the phenyl rings significantly influence activity. For anti-leishmanial chalcones, bulky substituents at certain positions of Ring B can increase activity, while the same groups at other positions can decrease it. nih.gov In the context of anti-malarial activity, the introduction of aminoalkyl groups has been shown to enhance potency. For some anti-malarial chalcones, the presence of methoxy (B1213986) groups at specific positions appears favorable for activity.

The α,β-Unsaturated Carbonyl System: This Michael acceptor system is a key feature for the biological activity of many chalcones, allowing for covalent interaction with biological nucleophiles, such as cysteine residues in parasitic enzymes. nih.gov

For Anti-mitotic Properties:

α-Methyl Group: The presence of a methyl group on the α-carbon of the enone moiety, as in this compound, has been reported to enhance anti-mitotic activity in certain series of chalcones. researchgate.net

Substituents on Aromatic Rings: The substitution pattern on the aromatic rings is critical. For instance, methoxy groups on one of the phenyl rings are a common feature in many potent anti-mitotic chalcones that act as tubulin polymerization inhibitors. mdpi.com The specific arrangement of these substituents can influence the compound's ability to bind to the colchicine (B1669291) site on tubulin.

In the case of this compound, the 4-ethyl group on one phenyl ring and the α-methyl group are key structural features. Based on general SAR principles for chalcones, the 4-ethyl group, being an electron-donating and lipophilic group, would be expected to influence the compound's absorption, distribution, and interaction with biological targets. The α-methyl group could potentially enhance its anti-mitotic potential. However, without specific experimental data, these remain informed hypotheses.

Applications in Advanced Materials and Chemical Biology

Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have artificial recognition sites that are complementary to a specific target molecule in shape, size, and functional group orientation. nih.gov Often described as synthetic antibodies, they function via a "lock and key" mechanism, allowing for the selective binding of the template molecule. usm.edu This technology has garnered significant attention for its ability to create robust and low-cost materials for separation processes, offering an alternative to biological receptors. usm.edumdpi.com

While direct research employing 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one as a template for MIPs is not extensively documented in the provided results, the principles of MIP design are broadly applicable to it. The synthesis involves polymerizing functional monomers and a cross-linking agent around the template molecule. usm.edu After polymerization, the template is removed, leaving behind specific cavities that can rebind the target molecule with high selectivity. nih.gov

In the synthesis of MIPs, the template molecule dictates the structure of the recognition sites. A molecule like this compound could theoretically serve as a functionalized template. The process involves dissolving the template in a porogenic solvent with functional monomers, which then form a complex around the template through non-covalent interactions. nih.gov The choice of functional monomer is critical and often involves acidic or alkaline compounds that can interact with the template. nih.govusm.edu

The polymerization is then initiated, typically using a cross-linker like ethylene (B1197577) glycol dimethacrylate (EGDMA), to create a rigid polymer matrix. usm.edunih.gov The resulting polymer captures the spatial arrangement and chemical features of the template, creating a "molecular memory."

The effectiveness of a molecularly imprinted polymer is evaluated through adsorption studies. These experiments measure the polymer's capacity to bind the target molecule from a solution. nih.gov The binding kinetics often show a rapid initial adsorption that slows as equilibrium is reached. nih.gov Characterization techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy and scanning electron microscopy (SEM) are used to confirm the structure and morphology of the synthesized polymers. nih.govd-nb.info

| Factor | Description | Impact on Performance | Source |

|---|---|---|---|

| Template Molecule | The target analyte the MIP is designed to recognize (e.g., theoretically, this compound). | Determines the shape and functionality of the binding sites. | nih.gov |

| Functional Monomer | Monomers (e.g., methacrylic acid, 2-vinylpyridine) that interact with the template. | Forms a stable complex with the template, crucial for creating selective cavities. The proper ratio to the template is key. | nih.govnih.govnih.gov |

| Cross-Linker | Provides mechanical stability to the polymer matrix (e.g., EGDMA). | Ensures the rigidity of the imprinted cavities after template removal. | usm.edud-nb.info |

| Porogenic Solvent | The solvent used during polymerization. | Influences the polymer morphology and the non-covalent interactions between the template and monomer. | nih.gov |

| pH | The pH of the medium during adsorption studies. | Can affect the surface charge of the polymer and the ionization state of the target molecule, influencing binding capacity. | nih.gov |

Pharmaceutical Research and Development

In the highly regulated field of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities can affect the safety and efficacy of a drug product, making their identification and control essential.

This compound is recognized as a process-related impurity in the synthesis of the muscle relaxant Eperisone. synzeal.comclearsynth.com It is formally known as Eperisone Impurity 1 . clearsynth.comtlcstandards.com Eperisone is an antispasmodic drug used to treat conditions associated with muscle stiffness and pain. nih.gov

Pharmaceutical reference standard suppliers provide highly characterized Eperisone Impurity 1 for use in quality control, method validation, and stability studies during drug development and manufacturing. synzeal.com The availability of this impurity standard allows analytical chemists to develop methods to detect and quantify its presence in the final Eperisone API, ensuring the drug product meets stringent regulatory requirements.

| Identifier | Value/Name | Source |

|---|---|---|

| Chemical Name | This compound | nih.govachemblock.com |

| Synonym | 4'-Ethyl-2-methylacrylophenone | clearsynth.comsimsonpharma.com |

| Impurity Designation | Eperisone Impurity 1 | clearsynth.comtlcstandards.com |

| CAS Number | 70639-76-8 | clearsynth.comtlcstandards.comnih.gov |

| Molecular Formula | C₁₂H₁₄O | clearsynth.comnih.govbiosynth.com |

| Molecular Weight | 174.24 g/mol | clearsynth.comtlcstandards.comnih.gov |

Development of Molecular Switches

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli, such as light, heat, or pH. This property makes them candidates for applications in data storage, molecular electronics, and drug delivery.

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. Chalcones and their derivatives, which share a core structure with this compound, are a class of compounds investigated for their photo-switching properties. mdpi.comresearchgate.net

Specifically, α-methylated chalcones have been studied for their ability to undergo E/Z photoisomerization. mdpi.com Irradiation with light of a specific wavelength can switch the molecule from its E-isomer to its Z-isomer, and this process can be reversed with light of a different wavelength or by other means. mdpi.comresearchgate.net For example, research on (E)-1-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one has shown it can be switched from the E to the Z form by irradiating with light at λ > 350 nm. mdpi.comresearchgate.net Such systems are valued for their fatigue resistance, meaning they can undergo many switching cycles without significant degradation. mdpi.comresearchgate.net The structural similarity of this compound to these photochromic chalcones suggests its potential as a candidate for research and development in the field of molecular switches.

Electronic Transport Properties

A thorough review of scientific literature and chemical databases indicates a significant gap in the documented electronic transport properties of the specific compound This compound . While the molecular structure of this compound, belonging to the broader class of chalcones, suggests potential for interesting electronic behavior, dedicated research into its conductivity, charge mobility, and other related transport characteristics is not publicly available at this time.

The general field of organic electronics extensively studies charge transport in conjugated systems. advancedsciencenews.comnih.govaps.org The conductivity in such materials is fundamentally linked to their molecular and electronic structure, often involving concepts like intramolecular charge transfer (ICT), which has been explored in various chalcone (B49325) derivatives. researchgate.netnih.gov The presence of conjugated π-bonds within a molecule can facilitate the delocalization of electrons, a prerequisite for electrical conductivity. advancedsciencenews.com

Typically, the study of electronic transport in such organic materials involves their polymerization. The resulting polymers may exhibit semiconducting or conducting properties. mdpi.com The arrangement of these polymer chains, whether in amorphous or crystalline domains, significantly influences charge carrier mobility. aps.org For instance, studies on other conjugated polymers have shown that charge transport is much more efficient along the polymer chain (intrachain) compared to between chains (interchain). advancedsciencenews.comnih.gov

However, no specific studies were found that have synthesized a polymer from This compound and subsequently measured its electronic transport properties. Research on similar, yet distinct, chalcone derivatives has been conducted, focusing on aspects like synthesis, crystal structure, and spectroscopic analysis, but not on their bulk electronic transport characteristics. researchgate.netresearchgate.net

Due to the absence of experimental data or theoretical modeling for This compound , no data tables on its electronic transport properties can be provided. The information available in public databases is currently limited to basic identifiers, computed physical properties, and patent records. nih.gov Further research would be required to elucidate the electronic transport properties of this specific compound and its potential polymers for applications in advanced materials.

Future Research Directions and Translational Outlook

Development of Novel Synthetic Pathways

The synthesis of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one, a chalcone (B49325) derivative, can be conceptually based on established methods for similar compounds. The Claisen-Schmidt condensation is a traditional and widely used method for synthesizing chalcones, involving the base-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025). For instance, the synthesis of various chalcone derivatives has been successfully achieved by condensing substituted acetophenones with benzaldehydes in the presence of aqueous potassium hydroxide (B78521) (KOH) in ethanol (B145695). chemicalbook.com

Future research could focus on developing more efficient, sustainable, and stereoselective synthetic routes. This could involve:

Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and improve yields.

Green chemistry approaches: Utilizing environmentally benign solvents and catalysts would be a significant advancement.

Flow chemistry: Continuous flow reactors could offer better control over reaction parameters, leading to higher purity and scalability.

A potential starting material for some synthetic routes could be 1-(4-Ethylphenyl)ethan-1-one. The development of synthetic pathways for related bromo-derivatives, such as 2-Bromo-1-(4-ethylphenyl)-2-methyl-1-propanone, could also provide alternative routes to the title compound or its analogs. fda.govnih.gov

Comprehensive Mechanistic Elucidation of Biological Activities

Initial information suggests that this compound may possess antibacterial properties, with reported efficacy against methicillin-resistant Staphylococcus aureus (MRSA). biosynth.com The compound is also noted as an impurity of Eperisone, a muscle relaxant. nih.gov

A crucial area for future research is the detailed investigation of the molecular mechanisms underlying these and other potential biological activities. This would involve:

Target identification and validation: Determining the specific cellular components (e.g., enzymes, receptors) with which the compound interacts. For example, studies on other chalcones have identified targets involved in cancer cell proliferation. nih.gov

Pathway analysis: Understanding how the interaction with its molecular target translates into a physiological response. For instance, research on a related compound, 1-(4-methoxy-2-methylphenyl)piperazine (MMPP), demonstrated its effects on memory formation via cholinergic, NMDA-glutamatergic, and 5-HT1A receptors. nih.gov

Metabolic studies: A more in-depth analysis of its metabolism by cytochrome P450 enzymes is necessary to understand its pharmacokinetic profile and potential drug-drug interactions. biosynth.com

Exploration of New Therapeutic Applications

The structural backbone of this compound, the chalcone scaffold, is known for a wide range of pharmacological activities. This suggests that the title compound could have therapeutic potential beyond its reported antibacterial effects. Future research should explore its efficacy in other areas, such as:

Anticancer activity: Many chalcone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including ovarian, breast, and prostate cancer. nih.gov Investigating the potential of this compound in this area is a logical next step.

Anti-inflammatory properties: Chalcones are known to possess anti-inflammatory effects, and this compound should be screened for such activity.

Antiviral and antifungal activities: The broad antimicrobial potential of chalcones warrants investigation into the efficacy of this specific compound against viral and fungal pathogens.

Design and Synthesis of Derivatives with Enhanced Potency and Selectivity

To improve the therapeutic index of this compound, the design and synthesis of novel derivatives are paramount. Structure-activity relationship (SAR) studies will be essential to guide these efforts. By systematically modifying the chemical structure, it may be possible to enhance potency against a specific target while reducing off-target effects.

Key modifications could include:

Alterations to the ethylphenyl group: Introducing different substituents on the phenyl ring could modulate the electronic and steric properties of the molecule, potentially improving target binding.

Modifications of the propenone linker: Changes to this part of the molecule could influence its reactivity and pharmacokinetic properties.

Introduction of heterocyclic rings: Incorporating different heterocyclic moieties has been a successful strategy for enhancing the biological activities of chalcones.

For example, the synthesis of related compounds like 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one, an intermediate for Tolperisone, showcases how small structural changes can lead to different pharmacological profiles.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches can significantly accelerate the drug discovery and development process for this compound.

Computational methodologies can be employed for:

Molecular Docking: To predict the binding affinity and orientation of the compound and its derivatives within the active site of a biological target. nih.gov

Quantum Chemical Calculations: To understand the electronic properties and reactivity of the molecule, which can inform the design of new synthetic pathways and derivatives. mdpi.comresearchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico models can be used to forecast the pharmacokinetic and toxicological properties of new analogs before their synthesis.

Advanced experimental methodologies to complement these computational studies include:

High-throughput screening (HTS): To rapidly evaluate the biological activity of a large library of derivatives against multiple targets.

X-ray crystallography: To determine the three-dimensional structure of the compound bound to its target, providing invaluable insights for rational drug design.

Advanced spectroscopic techniques: For the unambiguous characterization of novel synthetic products. chemicalbook.com

By integrating these advanced methods, a more comprehensive understanding of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The Claisen-Schmidt condensation is a standard route for analogous α,β-unsaturated ketones. For example, 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one was synthesized via base-catalyzed condensation of acetophenone derivatives with aldehydes in ethanol, using thionyl chloride as a catalyst . Key factors include:

- Catalyst choice : Acidic (e.g., thionyl chloride) or basic conditions influence enolate formation and regioselectivity.

- Solvent : Polar protic solvents (e.g., ethanol) enhance solubility of intermediates.

- Stoichiometry : A 1:1 molar ratio of ketone to aldehyde minimizes side reactions .

Q. How are spectroscopic techniques (NMR, IR) utilized to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The α,β-unsaturated ketone moiety exhibits characteristic deshielded vinyl protons (δ 6.5–8.0 ppm) with coupling constants (J ≈ 15–16 Hz) indicating trans-configuration . Aromatic protons from the 4-ethylphenyl group appear as a doublet (δ ~7.2–7.8 ppm).

- IR : Strong absorption bands at ~1650–1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (conjugated C=C) confirm the enone system .

Advanced Research Questions

Q. How can crystallographic data (XRD) resolve discrepancies in molecular geometry predicted by DFT calculations?

- Methodological Answer : For structurally similar compounds like (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one, XRD revealed deviations in dihedral angles (e.g., 4.5° between aromatic rings) compared to DFT-optimized geometries . Strategies include:

- Refinement parameters : Adjusting torsional angles and hydrogen bonding in DFT models to match experimental XRD data .

- Validation : Comparing bond lengths (e.g., C=O: 1.22 Å experimentally vs. 1.24 Å computationally) to assess computational accuracy .

Q. What experimental approaches address contradictions between spectroscopic data and computational predictions for α,β-unsaturated ketones?

- Methodological Answer :

- Multi-technique validation : For (2E)-3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, IR and NMR data were cross-validated with time-dependent DFT (TD-DFT) to explain unexpected bathochromic shifts in UV-Vis spectra .

- Solvent effects : Simulating solvent-polarizable continuum models (PCM) in DFT improves agreement with experimental NMR chemical shifts .

Q. How can researchers design bioactivity assays for this compound based on structural analogs?

- Methodological Answer : For antimicrobial evaluation, analogs like (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one were tested via:

- Disk diffusion assays : Measuring inhibition zones against Gram-positive/negative bacteria.

- MIC determination : Using serial dilution to quantify minimum inhibitory concentrations (MIC: 12.5–50 µg/mL) .

- Structure-activity relationships (SAR) : Correlating substituent effects (e.g., electron-withdrawing groups on phenyl rings) with enhanced activity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in reaction yields when scaling up synthesis?

- Methodological Answer : Scaling challenges observed in bromination of similar enones (e.g., 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one) include:

- Kinetic vs. thermodynamic control : Excess bromine (1.2 equiv) favors dibrominated byproducts at larger scales .

- Purification : Column chromatography or recrystallization (e.g., acetone/hexane) isolates the desired product .

Q. What limitations in experimental design could affect the generalizability of bioactivity results?

- Methodological Answer : As noted in pollution monitoring studies, limitations include:

- Sample degradation : Organic compounds degrade during prolonged assays (~9 hours), altering bioactivity outcomes. Stabilizing samples via refrigeration mitigates this .

- Matrix complexity : Simplified synthetic mixtures (e.g., 8-component systems) may not replicate real-world microbial environments .

Methodological Recommendations

Q. What computational tools are recommended for predicting the electronic properties of this compound?

- Methodological Answer :

- DFT with B3LYP/6-311++G(d,p) : Accurately predicts frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and charge distribution for chalcone derivatives .

- Molecular docking (AutoDock Vina) : Screens potential binding affinities with biological targets (e.g., bacterial enzymes) .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?

- Methodological Answer : For (2E)-3-(4-ethoxyphenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one monohydrate:

- Solvent selection : Slow evaporation from acetone/water (1:1) yields single crystals suitable for XRD .

- Temperature control : Maintaining 20°C minimizes thermal disorder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.